molecular formula C22H20FNO5 B11060609 N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B11060609
M. Wt: 397.4 g/mol
InChI Key: BZLZVULGGDOHED-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with a complex structure It features a combination of aromatic rings, a pyranone moiety, and functional groups such as hydroxyl, methoxy, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyranone Core: The pyranone core can be synthesized via a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective reduction or hydroxylation reactions.

    Coupling with the Fluorophenyl and Methoxyphenyl Groups: This step involves the use of coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyranone and amide moieties can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, KMnO₄, or Jones reagent.

    Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and catalysts like Pd/C for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the fluorophenyl and methoxyphenyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide could be investigated for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity to certain targets, while the pyranone moiety could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and modifying electronic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C22H20FNO5/c1-13-11-19(25)21(22(27)29-13)18(14-3-9-17(28-2)10-4-14)12-20(26)24-16-7-5-15(23)6-8-16/h3-11,18,25H,12H2,1-2H3,(H,24,26)

InChI Key

BZLZVULGGDOHED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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